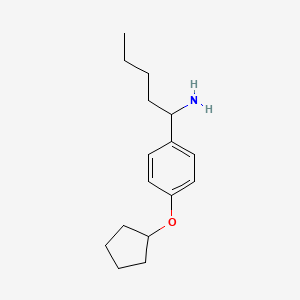
(1R)-1-(5-Methyl(2-furyl))butylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(5-Methyl(2-furyl))butylamine is an organic compound that belongs to the class of amines It features a butylamine chain attached to a 5-methyl-2-furyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(5-Methyl(2-furyl))butylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-2-furaldehyde and butylamine.
Reaction Conditions: The key step involves the formation of the carbon-nitrogen bond. This can be achieved through reductive amination, where 5-methyl-2-furaldehyde is reacted with butylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, cost, and safety, often involving continuous flow reactors and automated systems for monitoring and control.
化学反应分析
Types of Reactions
(1R)-1-(5-Methyl(2-furyl))butylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert it into more saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce various substituted amines.
科学研究应用
Chemistry: It can be used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound may serve as a ligand in biochemical studies or as a precursor for bioactive molecules.
Medicine: It could be explored for its pharmacological properties, such as potential activity against certain diseases.
Industry: The compound might be used in the production of specialty chemicals or materials with specific properties.
作用机制
The mechanism by which (1R)-1-(5-Methyl(2-furyl))butylamine exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the biological system.
相似化合物的比较
Similar Compounds
(1R)-1-(2-Furyl)butylamine: Similar structure but without the methyl group on the furan ring.
(1R)-1-(5-Methyl(2-thienyl))butylamine: Similar structure but with a thiophene ring instead of a furan ring.
(1R)-1-(5-Methyl(2-pyridyl))butylamine: Similar structure but with a pyridine ring instead of a furan ring.
Uniqueness
The presence of the 5-methyl group on the furan ring in (1R)-1-(5-Methyl(2-furyl))butylamine may confer unique chemical properties, such as increased steric hindrance or altered electronic effects, which can influence its reactivity and interactions with other molecules.
属性
分子式 |
C9H15NO |
|---|---|
分子量 |
153.22 g/mol |
IUPAC 名称 |
(1R)-1-(5-methylfuran-2-yl)butan-1-amine |
InChI |
InChI=1S/C9H15NO/c1-3-4-8(10)9-6-5-7(2)11-9/h5-6,8H,3-4,10H2,1-2H3/t8-/m1/s1 |
InChI 键 |
XMVBGEGWNYBRJC-MRVPVSSYSA-N |
手性 SMILES |
CCC[C@H](C1=CC=C(O1)C)N |
规范 SMILES |
CCCC(C1=CC=C(O1)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



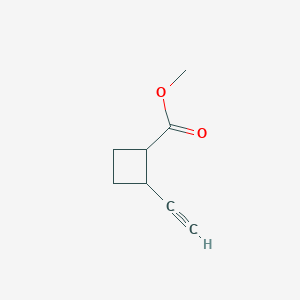

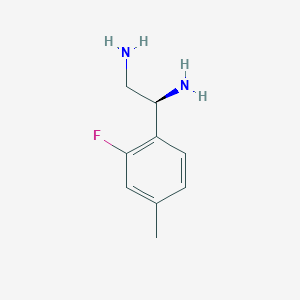
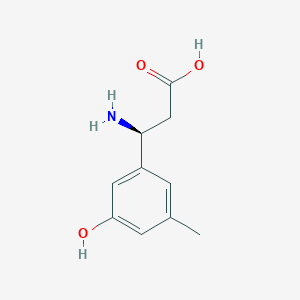

![2,2-Difluoro-5-iodobenzo[D][1,3]dioxol-4-OL](/img/structure/B13044093.png)
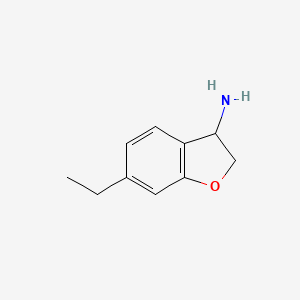

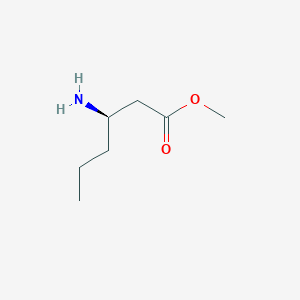
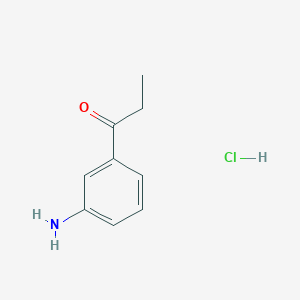
![Methyl 1'-benzyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13044127.png)

